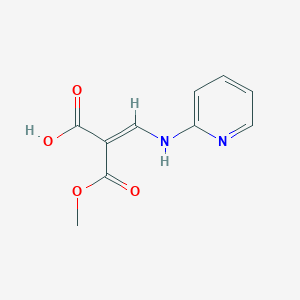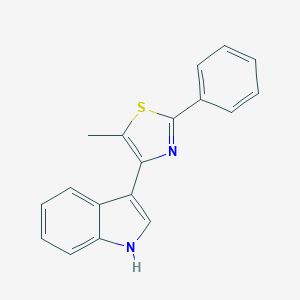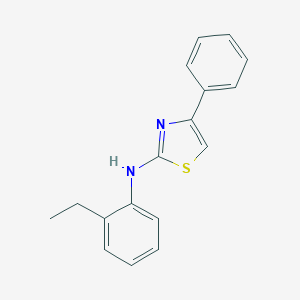![molecular formula C24H28N6O8 B289550 diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DETB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DETB is a member of the 1,2,3-triazole family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate increases the levels of incretin hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of DPP-4, the induction of apoptosis in cancer cells, and the inhibition of viral replication. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its high potency and specificity. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against DPP-4, and its specificity for this enzyme makes it a valuable tool for studying the role of DPP-4 in various biological processes. However, one limitation of using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments is its potential toxicity. Like many chemical compounds, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
Zukünftige Richtungen
There are many future directions for research on diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to determine the safety and toxicity of diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects, and its inhibition of DPP-4 makes it a potential therapeutic agent for the treatment of type 2 diabetes. While there are advantages and limitations to using diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in lab experiments, there are many future directions for research on this compound, and its potential applications in medicine and biology are exciting areas for further investigation.
Synthesemethoden
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized using a variety of methods, including click chemistry, which involves the reaction of an azide with an alkyne. One of the most common methods for synthesizing diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide to form a 1,2,3-triazole ring. The reaction can be catalyzed by copper (I) or copper (II) salts, and the reaction proceeds rapidly and with high yield.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. In addition, diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
Molekularformel |
C24H28N6O8 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
diethyl 1-[[2-[[4,5-bis(ethoxycarbonyl)triazol-1-yl]methyl]phenyl]methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H28N6O8/c1-5-35-21(31)17-19(23(33)37-7-3)29(27-25-17)13-15-11-9-10-12-16(15)14-30-20(24(34)38-8-4)18(26-28-30)22(32)36-6-2/h9-12H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
YTXBREZCNXEJKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2CN3C(=C(N=N3)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)

![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)